molecular formula C6H11NO3 B1525581 1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine CAS No. 37787-52-3

1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine

Cat. No.: B1525581
CAS No.: 37787-52-3
M. Wt: 145.16 g/mol
InChI Key: RWYSGSZSILQOIT-UHFFFAOYSA-N
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Description

1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine is a chemical compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol. This compound is known for its unique bicyclic structure and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-one with ammonia or an amine derivative under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the bicyclic framework.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and interactions.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which 1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine is unique due to its bicyclic structure and specific functional groups. Similar compounds include:

  • 2,6,7-Trioxabicyclo[2.2.2]octan-4-amine: Lacks the methyl group at the 1-position.

  • 1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine: Similar structure but with an ethyl group instead of a methyl group.

These compounds differ in their physical and chemical properties, which can influence their applications and reactivity.

Properties

IUPAC Name

1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-5-8-2-6(7,3-9-5)4-10-5/h2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYSGSZSILQOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12OCC(CO1)(CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
Reactant of Route 2
1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
Reactant of Route 3
1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
Reactant of Route 4
1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
Reactant of Route 5
1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
Reactant of Route 6
1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine

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